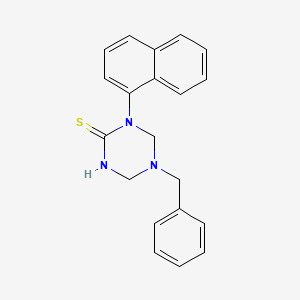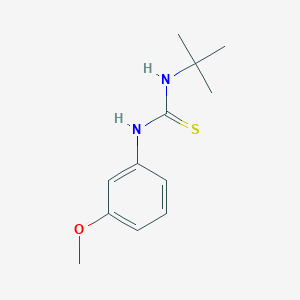
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione, also known as BNNT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BNNT has a triazine ring with a thione group and a naphthyl and benzyl group attached. This compound has shown potential in various applications, including nanotechnology, biomedical research, and materials science.
作用機序
The mechanism of action of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that this compound interacts with biological molecules, such as proteins and enzymes, through hydrogen bonding and van der Waals interactions. This compound has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to determine the long-term effects of this compound exposure in vivo.
実験室実験の利点と制限
One of the main advantages of using 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione in lab experiments is its high purity and stability. This compound can also be easily functionalized with various molecules, making it an ideal candidate for targeted drug delivery and other biomedical applications. However, one of the limitations of using this compound is its high cost and limited availability.
将来の方向性
There are several future directions for 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione research, including:
1. Further studies on the toxicity and long-term effects of this compound exposure in vivo.
2. The development of more cost-effective methods for synthesizing this compound.
3. The use of this compound in the development of high-strength materials for aerospace and defense applications.
4. The development of this compound-based drug delivery systems for targeted cancer therapy.
5. The use of this compound in the development of nanoelectronic devices for faster and more efficient computing.
In conclusion, this compound is a unique chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and long-term effects, but its high purity, stability, and functionalizability make it an ideal candidate for targeted drug delivery, high-strength materials, and nanoelectronics.
合成法
The synthesis of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione involves the reaction of 1,3,5-triazinane-2-thione with benzyl chloride and 1-naphthylamine. The reaction takes place in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is a white crystalline powder that can be purified using various techniques, such as recrystallization or column chromatography.
科学的研究の応用
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has shown potential in various scientific research applications, including nanotechnology, biomedical research, and materials science. In nanotechnology, this compound has been used as a reinforcing agent in polymer composites, improving their mechanical and thermal properties. This compound has also been used in the development of nanoelectronic devices due to its high electrical conductivity.
In biomedical research, this compound has been studied for its potential use in drug delivery systems. This compound has a high surface area and can be functionalized with various molecules, making it an ideal candidate for targeted drug delivery. This compound has also shown antibacterial properties and has been studied for its potential use in wound healing and infection control.
In materials science, this compound has been studied for its potential use in the development of high-strength materials. This compound has a high tensile strength and can be used as a reinforcement in composites, improving their mechanical properties.
特性
IUPAC Name |
5-benzyl-1-naphthalen-1-yl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c24-20-21-14-22(13-16-7-2-1-3-8-16)15-23(20)19-12-6-10-17-9-4-5-11-18(17)19/h1-12H,13-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDWPUBDDFKAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)